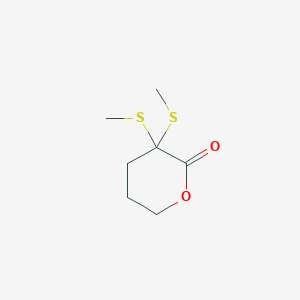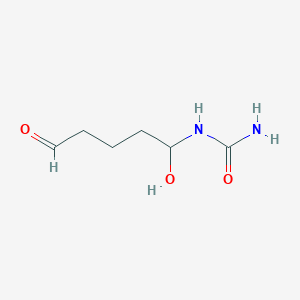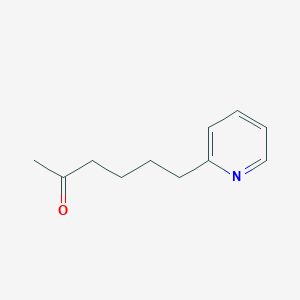![molecular formula C14H15NO5 B14358003 Ethyl 4-[2-(acryloyloxy)acetamido]benzoate CAS No. 96397-83-0](/img/structure/B14358003.png)
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acrylate moiety, and an acetamido group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acrylate. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers with various applications.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate free radical polymerization.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobenzoic acid and ethanol.
Polymerization: Poly(this compound).
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-[2-(acryloyloxy)acetamido]benzoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as biocompatibility and biodegradability.
Pharmaceuticals: Potential use as a building block for the synthesis of drug molecules with improved pharmacokinetic properties.
Materials Science: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive acrylate group.
作用機序
The mechanism of action of Ethyl 4-[2-(acryloyloxy)acetamido]benzoate is primarily based on its ability to undergo polymerization and substitution reactions. The acrylate group can form cross-linked networks through free radical polymerization, leading to the formation of materials with enhanced mechanical properties. The acetamido group can participate in hydrogen bonding and other interactions, influencing the overall behavior of the compound in various applications.
類似化合物との比較
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the acetamido and benzene ring, making it less versatile in certain applications.
4-Aminobenzoic acid: Contains the benzene ring and acetamido group but lacks the acrylate moiety, limiting its polymerization potential.
Methyl 4-[2-(acryloyloxy)acetamido]benzoate: Similar structure with a methyl ester group instead of an ethyl ester group, leading to slight differences in reactivity and properties.
Uniqueness
This compound is unique due to the combination of its ester, acrylate, and acetamido groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo polymerization and substitution reactions makes it valuable in the synthesis of advanced materials and pharmaceuticals.
特性
CAS番号 |
96397-83-0 |
|---|---|
分子式 |
C14H15NO5 |
分子量 |
277.27 g/mol |
IUPAC名 |
ethyl 4-[(2-prop-2-enoyloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C14H15NO5/c1-3-13(17)20-9-12(16)15-11-7-5-10(6-8-11)14(18)19-4-2/h3,5-8H,1,4,9H2,2H3,(H,15,16) |
InChIキー |
NHQWMRNJNXROTN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)





![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)



![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
